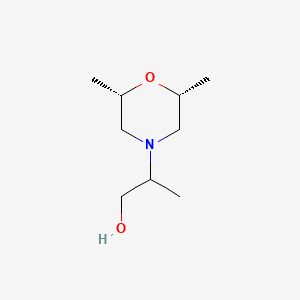

2-(Cis-2,6-dimethylmorpholino)propan-1-ol

Description

This article explores the chemical context and academic importance of 2-(Cis-2,6-dimethylmorpholino)propan-1-ol. By dissecting its structural components, we can appreciate the rationale for its investigation in contemporary chemical research.

The morpholine (B109124) ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a highly valued scaffold in modern organic and medicinal chemistry. manalab.cnchembuyersguide.combldpharm.com Its prevalence in numerous approved drugs and bioactive molecules is a testament to its favorable physicochemical and metabolic properties. bldpharm.com The morpholine moiety can enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a versatile synthetic handle for further molecular elaboration. bldpharm.com

The synthesis of morpholine derivatives is a well-studied area, with numerous methods available for the construction and functionalization of this heterocyclic system. chembuyersguide.com The specific stereochemistry of substituents on the morpholine ring, such as the cis configuration in 2,6-dimethylmorpholine (B58159), can be crucial for biological activity, influencing how the molecule interacts with its biological target. The precursor, cis-2,6-dimethylmorpholine (B33440), can be synthesized through methods such as the cyclization of diisopropanolamine (B56660) in the presence of sulfuric acid. google.com

Table 1: Examples of Bioactive Molecules Containing the Morpholine Scaffold

| Compound Name | Therapeutic Area/Application |

|---|---|

| Aprepitant | Antiemetic |

| Linezolid | Antibiotic |

| Gefitinib | Anticancer |

This table provides examples of the diverse applications of the morpholine scaffold.

Chiral amino alcohols are another cornerstone of synthetic and medicinal chemistry. This structural motif, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, is a key component in a vast array of pharmaceuticals and natural products. tue.nl The specific stereochemistry of these functional groups is often critical for biological efficacy and safety. chemicalbook.com

These compounds are not only important as final drug products but also serve as invaluable chiral auxiliaries and synthons in asymmetric synthesis, enabling the construction of complex chiral molecules with high stereocontrol. nextpeptide.com The synthesis of chiral amino alcohols can be achieved through various methods, including the asymmetric aminohydroxylation of olefins, the ring-opening of chiral epoxides, and the reduction of α-amino ketones. tue.nl The nucleophilic ring-opening of epoxides with amines is a particularly common and powerful method for generating β-amino alcohols. wikipedia.org

Table 2: Selected Pharmaceutical Agents Containing a Chiral Amino Alcohol Moiety

| Drug Name | Primary Use |

|---|---|

| Propranolol | Beta-blocker |

| Epinephrine | Vasopressor, Bronchodilator |

| Fluoxetine | Antidepressant |

This table highlights the therapeutic importance of the chiral amino alcohol functional group.

While dedicated research articles on this compound (CAS Number: 1847604-63-0) are not prevalent in the current body of scientific literature, its academic relevance can be strongly inferred from its structure. The compound represents a logical combination of the privileged morpholine scaffold and the pharmacologically significant chiral amino alcohol side chain.

The investigation of this molecule would likely focus on several key areas:

Novel Synthetic Methodologies: A primary area of research would be the development of efficient and stereoselective synthetic routes. A plausible and widely used method for synthesizing such N-substituted amino alcohols is the nucleophilic ring-opening of a chiral epoxide with a secondary amine. wikipedia.org In this case, the reaction would involve cis-2,6-dimethylmorpholine and propylene (B89431) oxide. This reaction is expected to proceed via an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of a secondary alcohol. mdpi.com The regioselectivity of this reaction is a key aspect for investigation.

Potential Biological Activity: Given that N-substituted propanolamine (B44665) derivatives are known to exhibit a range of biological activities, including acting as beta-adrenergic antagonists, research into this compound would logically explore its potential pharmacological effects. nih.govmdpi.com The specific cis stereochemistry of the dimethylmorpholine ring combined with the chirality of the propanol (B110389) side chain could lead to novel and selective interactions with biological targets.

Use as a Chiral Ligand or Catalyst: The presence of both a nitrogen and an oxygen atom makes this molecule a potential bidentate ligand for coordinating with metal centers. The inherent chirality of the propanolamine moiety suggests its potential application in asymmetric catalysis, a field of immense importance in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-7(6-11)10-4-8(2)12-9(3)5-10/h7-9,11H,4-6H2,1-3H3/t7?,8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIWJLPHCXCFIN-CBLAIPOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Conformation of 2 Cis 2,6 Dimethylmorpholino Propan 1 Ol

Spectroscopic Characterization for Stereochemical Assignment (e.g., Advanced Nuclear Magnetic Resonance and Chiroptical Methods)

The stereochemical assignment of 2-(Cis-2,6-dimethylmorpholino)propan-1-ol, a molecule with multiple chiral centers, is accomplished through the use of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods are paramount in elucidating the relative and absolute configurations of the stereoisomers.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the connectivity and the relative stereochemistry of the molecule. In the cis-isomer of the 2,6-dimethylmorpholine (B58159) ring, the two methyl groups are on the same side of the ring's plane. This arrangement influences the chemical shifts and coupling constants of the ring protons.

For the cis-2,6-dimethylmorpholino moiety, the protons at the C2 and C6 positions are expected to be in an axial or equatorial orientation, which can be distinguished by the magnitude of their coupling constants with adjacent methylene (B1212753) protons. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to make unambiguous assignments. NOESY, in particular, is crucial for establishing through-space proximity between protons, which helps to confirm the cis relationship of the methyl groups and the stereochemistry at the propan-1-ol substituent.

The propan-1-ol side chain introduces an additional stereocenter at the C2 position. The diastereotopic protons of the CH₂OH group and the coupling between the methine proton (CH-N) and the adjacent protons provide critical information for assigning the relative configuration of this side chain with respect to the morpholine (B109124) ring. The use of chiral derivatizing agents in conjunction with NMR can be employed to determine the absolute configuration by creating diastereomeric derivatives that exhibit distinct NMR spectra. researchgate.net

Chiroptical Methods:

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful for determining the absolute configuration of chiral molecules. nih.govresearchgate.netrsc.orgrsc.orgacs.org These methods measure the differential absorption of left and right circularly polarized light. For a molecule like this compound, the observed CD spectrum is a composite of the contributions from all chiral centers.

Theoretical calculations of the CD spectrum using quantum chemical methods, such as time-dependent density functional theory (TD-DFT), are often performed for different possible stereoisomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the molecule can be confidently assigned. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores and auxochromes within the molecule.

| Technique | Application in Stereochemical Analysis |

| ¹H NMR | Determination of proton connectivity and coupling constants to infer relative stereochemistry. |

| ¹³C NMR | Identification of the carbon skeleton and chemical environment of each carbon atom. |

| COSY | Correlation of coupled protons to establish spin systems. |

| HSQC | Correlation of protons with their directly attached carbon atoms. |

| NOESY | Determination of through-space proximities of protons to confirm cis-configuration and relative stereochemistry of substituents. |

| Circular Dichroism (CD) | Determination of absolute configuration by comparing experimental and calculated spectra. |

| Vibrational Circular Dichroism (VCD) | Provides stereochemical information from vibrational transitions. |

Conformational Studies of the Morpholine Ring and Aliphatic Chain

Conformational Analysis of the Morpholine Ring:

The morpholine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric and torsional strain. In the case of cis-2,6-dimethylmorpholine (B33440) derivatives, the two methyl groups can be either in diaxial or diequatorial positions. The diequatorial conformation is generally more stable as it minimizes 1,3-diaxial interactions. The position of the propan-1-ol substituent on the nitrogen atom will also influence the conformational equilibrium.

Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, are used to predict the relative energies of different conformations. These calculations can provide insights into the preferred chair conformation and the orientation of the substituents.

Conformational Analysis of the Aliphatic Chain:

The propan-1-ol side chain has rotational freedom around the C-N, C-C, and C-O bonds. The conformation of this chain is influenced by steric and electronic interactions with the morpholine ring. Intramolecular hydrogen bonding between the hydroxyl group of the propan-1-ol chain and the oxygen or nitrogen atom of the morpholine ring can also play a significant role in stabilizing certain conformations. The analysis of vicinal coupling constants from ¹H NMR spectra can provide information about the dihedral angles and thus the preferred rotamers of the aliphatic chain.

Investigation of Configurational Stability and Isomerization Pathways

The configurational stability of this compound refers to the resistance of its chiral centers to epimerization or racemization. The morpholine ring itself is configurationally stable under normal conditions. However, the stereocenter at the C2 position of the propan-1-ol side chain could potentially be susceptible to isomerization under certain conditions, although this is generally unlikely for a simple alcohol.

Isomerization at the C2 and C6 positions of the morpholine ring would require breaking and reforming of C-C or C-O bonds, which is energetically demanding. Nitrogen inversion is a facile process but does not affect the configuration of the carbon stereocenters.

Computational Chemistry and Molecular Modeling of 2 Cis 2,6 Dimethylmorpholino Propan 1 Ol

Quantum Mechanical Calculations for Structural Properties and Energy Minima

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental structural and electronic properties of molecules. For a molecule like 2-(cis-2,6-dimethylmorpholino)propan-1-ol, QM methods can be used to calculate its optimized geometry, bond lengths, bond angles, and dihedral angles with high accuracy. These calculations identify the most stable three-dimensional arrangement of atoms, corresponding to the global energy minimum on the potential energy surface.

In studies of similar heterocyclic compounds, such as cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one, DFT calculations have been successfully employed to determine geometric parameters that are in good agreement with experimental data. researchgate.net For this compound, such calculations would likely involve a specific level of theory and basis set (e.g., B3LYP/6-31G*) to solve the Schrödinger equation, yielding valuable electronic properties.

Key parameters that can be derived from QM calculations for morpholine (B109124) analogues include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for understanding a molecule's reactivity. A small HOMO-LUMO energy gap often suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other chemical species.

The following table illustrates the type of data that could be generated for this compound using quantum mechanical calculations, based on typical values for similar organic molecules.

| Property | Predicted Value (Illustrative) | Significance |

| Total Energy | -X Hartrees | Indicates the stability of the optimized geometry. |

| HOMO Energy | -Y eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | +Z eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Y + Z) eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | D Debye | Measures the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| Chemical Hardness (η) | (Y + Z)/2 eV | Resistance to change in electron distribution. |

| Chemical Potential (μ) | -( Y + Z)/2 eV | Represents the escaping tendency of electrons from an equilibrium state. |

Note: The values in this table are for illustrative purposes and would need to be determined through specific QM calculations for the target molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor.

The process involves:

System Setup: A simulation box is created containing the molecule of interest and, typically, solvent molecules (e.g., water).

Force Field Application: A force field (a set of empirical energy functions) is used to calculate the forces between atoms.

Integration of Equations of Motion: Newton's equations of motion are solved iteratively to simulate the movement of atoms over a specific period, typically nanoseconds to microseconds.

MD simulations on morpholine-substituted tetrahydroquinoline derivatives have been used to validate their stable interactions within the active site of a protein, confirming favorable dynamics over a 100-nanosecond simulation period. mdpi.com Similarly, for this compound, MD simulations could reveal:

Conformational Flexibility: The morpholine ring can exist in different conformations (e.g., chair, boat). MD simulations can explore the transitions between these conformations and determine their relative stabilities. The propanol (B110389) side chain also has rotational freedom, which can be analyzed.

Solvent Interactions: The simulations can show how the molecule interacts with solvent molecules, for instance, through hydrogen bonding between the hydroxyl group or the morpholine oxygen/nitrogen and water. This is crucial for understanding its solubility and behavior in solution.

Intermolecular Interactions: When simulated with other molecules, MD can elucidate the nature of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Data from MD simulations are often analyzed to provide quantitative insights, as shown in the illustrative table below.

| Simulation Parameter | Typical Output (Illustrative) | Insight Provided |

| Root Mean Square Deviation (RMSD) | Plot showing fluctuations around an average structure (e.g., 1-2 Å) | Indicates the stability of the molecule's conformation over time. |

| Radius of Gyration (Rg) | Plot showing the compactness of the molecule over time. | Provides information on conformational changes (e.g., folding/unfolding). |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds with solvent or other molecules. | Quantifies the strength and nature of specific intermolecular interactions. |

| Radial Distribution Function (RDF) | Plot showing the probability of finding a solvent atom at a certain distance. | Describes the local solvent structure around the solute molecule. |

In Silico Approaches for Predicting Reactivity and Selectivity

In silico methods for predicting chemical reactivity and selectivity are essential in modern chemistry for designing synthetic routes and understanding reaction mechanisms. These approaches can range from simple empirical rules to complex computational models. For this compound, these methods could be used to predict its behavior in various chemical reactions.

Common in silico approaches include:

Frontier Molecular Orbital (FMO) Theory: As mentioned in the QM section, the HOMO and LUMO energies and distributions can predict where a molecule is likely to react. For example, a site with a high LUMO coefficient would be susceptible to nucleophilic attack, while a site with a high HOMO coefficient would be prone to electrophilic attack.

Reaction Modeling: Computational models can simulate the entire reaction pathway, including transition states, to determine reaction barriers and predict the most likely products. This is particularly useful for understanding stereoselectivity, which is relevant for the cis-substituted morpholine ring.

Machine Learning Models: Increasingly, machine learning models are being trained on large datasets of chemical reactions to predict outcomes. mdpi.com These models can identify patterns in reactivity that are not immediately obvious from first principles. For instance, a model could be trained to predict the likelihood of N-alkylation of the morpholine nitrogen under different conditions.

In silico tools are also widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. springernature.com For this compound, these tools could predict its metabolic fate, for example, which sites on the molecule are most susceptible to enzymatic modification in the body.

The following table summarizes some predictable reactivity and selectivity aspects for the target molecule.

| Predicted Property | In Silico Method | Potential Outcome for this compound |

| Site of Protonation | MEP, pKa prediction | The morpholine nitrogen is the most likely site of protonation due to the lone pair of electrons. |

| Site of Alkylation | FMO analysis, reaction modeling | The morpholine nitrogen is also a likely site for alkylation (a nucleophilic center). |

| Oxidation Susceptibility | Metabolic prediction software (e.g., XenoSite) springernature.com | The propanol side chain could be oxidized to a carboxylic acid, or the carbon atoms adjacent to the nitrogen or oxygen in the ring could be hydroxylated. |

| Stereoselectivity in Reactions | Transition state modeling | Reactions involving the chiral centers would require specific modeling to predict the stereochemical outcome. |

Computational Insights into Structure-Activity Relationships for Morpholine Analogues

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are pivotal in elucidating these relationships at a molecular level. While there is no specific SAR data for this compound, extensive research on other morpholine-containing bioactive compounds provides a framework for how such studies would be conducted. mdpi.come3s-conferences.orgsci-hub.se

Computational SAR studies often involve:

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. It is used to estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to the ligand's activity. For example, docking studies on morpholine-substituted compounds have been used to understand their binding to protein kinases. e3s-conferences.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. These models are built using molecular descriptors (e.g., lipophilicity, electronic properties, size) calculated from the 2D or 3D structures of the molecules.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for a molecule to exert a specific biological activity. Computational methods can be used to generate and validate pharmacophore models based on a set of active compounds.

SAR studies on various morpholine derivatives have revealed important insights. For instance, the substitution pattern on the morpholine ring and the nature of the groups attached to the nitrogen atom can significantly impact biological activity. e3s-conferences.org In some cases, the morpholine moiety itself is crucial for binding to a biological target or for conferring favorable pharmacokinetic properties. researchgate.net

The table below illustrates how computational SAR could be applied to a series of analogues of this compound.

| Structural Modification (Analogue) | Computational Analysis | Predicted Impact on Activity (Hypothetical) |

| Varying the alkyl chain length of the propanol group | Docking, QSAR | May affect binding affinity by altering the fit within a receptor pocket or by changing the molecule's lipophilicity. |

| Changing the substituents on the morpholine ring (e.g., different alkyl groups) | Docking, Pharmacophore modeling | Could influence steric interactions within a binding site or alter the overall shape and conformation of the molecule. |

| Replacing the hydroxyl group with other functional groups | Docking, MEP analysis | Would change the hydrogen bonding capabilities of the molecule, likely having a significant impact on its interactions with a target. |

| Modifying the stereochemistry (e.g., trans- isomer) | Docking, MD simulations | Could drastically alter the binding mode and affinity, as biological receptors are often highly stereoselective. |

Applications of 2 Cis 2,6 Dimethylmorpholino Propan 1 Ol and Its Core Scaffolds in Advanced Chemical Research

Catalytic Applications

The inherent chirality and structural rigidity of the cis-2,6-dimethylmorpholine (B33440) scaffold make it a prime candidate for use in asymmetric catalysis, both as a component of chiral ligands and as a chiral auxiliary.

Chiral ligands are crucial for enantioselective metal-catalyzed reactions, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of the reaction. nih.govmdpi.com Derivatives of the cis-2,6-dimethylmorpholine core can be functionalized to create multidentate ligands capable of coordinating with various transition metals. The nitrogen atom of the morpholine (B109124) ring can act as a Lewis base, and further functionalization, for instance at the propanol (B110389) side chain of 2-(cis-2,6-dimethylmorpholino)propan-1-ol, allows for the introduction of other coordinating groups like phosphines or other heteroatoms.

These ligands can be employed in a variety of asymmetric transformations. For example, palladium-catalyzed asymmetric allylic amination is a powerful method for forming carbon-nitrogen bonds, and the stereoselectivity is highly dependent on the chiral ligand used. beilstein-journals.org While specific data for this compound is not extensively documented, the performance of related chiral ligands in similar reactions highlights the potential of this structural motif. The steric bulk of the dimethyl groups on the morpholine ring can effectively shield one face of the catalytic complex, leading to high levels of enantioselectivity.

Table 1: Representative Asymmetric Reactions Utilizing Chiral Ligands

| Reaction Type | Metal Catalyst | General Ligand Scaffold | Potential Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Phosphines | Enantioselective reduction of C=C and C=O bonds |

| Asymmetric Allylic Alkylation | Palladium | Chiral Phosphine-Oxazolines | Formation of chiral C-C bonds |

| Asymmetric Dihydroxylation | Osmium | Chiral Diamines | Creation of chiral diols from alkenes |

This table illustrates the types of reactions where chiral ligands based on scaffolds like cis-2,6-dimethylmorpholine could be applied.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. Amino alcohols are a well-established class of chiral auxiliaries. The this compound compound, being a chiral amino alcohol, is structurally suited for this role.

The auxiliary can be attached to a substrate, for example, via an ester or amide linkage. The rigid cis-2,6-dimethylmorpholine group then acts as a steric controller, blocking one of the prochiral faces of the substrate and forcing an incoming reagent to attack from the less hindered side. This strategy has been successfully applied in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions using other chiral auxiliaries. The predictable stereochemical control offered by the defined conformation of the morpholine ring makes its derivatives promising candidates for such applications. rcsi.com

Precursor and Building Block in the Synthesis of Complex Molecules

The structural features of this compound also make it a valuable building block for the synthesis of more complex, biologically active molecules and for the generation of compound libraries.

Chiral building blocks are essential starting materials for the total synthesis of natural products and pharmaceuticals. mdpi.com The cis-2,6-dimethylmorpholine framework is a key structural component in some biologically active compounds. Therefore, functionalized derivatives like this compound serve as important intermediates. The hydroxyl group of the propanol side chain provides a convenient handle for further chemical modifications, allowing it to be connected to other molecular fragments through ether or ester linkages.

The synthesis of complex heterocyclic systems often relies on the use of pre-functionalized, enantiomerically pure intermediates. researchgate.net The defined stereochemistry of the cis-2,6-dimethylmorpholine core can be used to control the stereochemical outcome of subsequent ring-forming reactions, enabling the construction of advanced polycyclic scaffolds with multiple stereocenters.

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds in drug development. This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits are then optimized and grown into more potent drug candidates.

Chiral fragments are of particular interest as they can explore three-dimensional chemical space more effectively than flat, achiral molecules. The rigid and conformationally defined structure of the cis-2,6-dimethylmorpholine scaffold makes it an excellent core for creating a library of chiral fragments. By attaching different functional groups to the this compound core, a diverse collection of small molecules can be generated, each with a unique three-dimensional shape for probing the binding pockets of proteins and other biological macromolecules.

Development of Chemical Probes and Tools for Biochemical Investigations

Chemical probes are specialized molecules designed to study biological systems. They often contain a reactive group, a reporter tag (like a fluorescent dye), and a targeting moiety that directs the probe to a specific biomolecule or cellular location.

The cis-2,6-dimethylmorpholine scaffold can serve as the targeting or core component of such probes. For instance, derivatives of this scaffold could be designed to mimic the structure of a natural ligand for a particular receptor. By attaching a fluorescent dye to the propanol side chain of this compound, researchers could create a probe to visualize the localization of that receptor within a cell using fluorescence microscopy. nih.gov Furthermore, by incorporating a "clickable" functional group, such as an azide (B81097) or alkyne, the scaffold can be readily conjugated to various reporter tags or biomolecules through click chemistry, providing a versatile platform for developing a range of biochemical tools. nih.gov

Table 2: Potential Components of a Chemical Probe Based on the Subject Scaffold

| Probe Component | Function | Example Implementation on the Scaffold |

|---|---|---|

| Targeting Moiety | Binds to a specific biological target | The cis-2,6-dimethylmorpholine core itself or a pharmacophore attached to it |

| Reporter Tag | Allows for detection and visualization | A fluorescent dye (e.g., BODIPY) attached to the hydroxyl group |

| Linker | Connects the targeting moiety and the reporter | The propanol side chain |

Design of Kinase Inhibitors and Related Protein Interaction Modulators

The cis-2,6-dimethylmorpholine scaffold has been successfully incorporated into the design of potent kinase inhibitors, which are crucial in cancer therapy. nih.gov Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecules that can modulate the function of these proteins, as well as other protein-protein interactions (PPIs), are at the forefront of drug discovery. nih.govresearchgate.net

A notable example is the development of inhibitors for Polo-like kinase 4 (PLK4), a mitotic kinase identified as a therapeutic target in oncology. nih.gov Researchers have integrated the cis-2,6-dimethylmorpholino group into complex molecules designed to be potent and selective PLK4 inhibitors. One such advanced compound, CFI-400945, incorporates this moiety and has been identified as a clinical candidate for cancer therapy. nih.gov The design of such molecules, often termed PPI modulators, is a challenging field due to the typically large and featureless surfaces of protein-protein interfaces. nih.gov The inclusion of scaffolds like cis-2,6-dimethylmorpholine can confer improved drug-like properties, such as solubility and optimized spatial orientation of other functional groups, to enhance binding affinity and selectivity for the target protein. nih.govnih.gov

| Compound/Scaffold Class | Target | Therapeutic Area | Key Finding |

| Spiro[cyclopropane-1,3'-indolin]-2'-ones with a cis-2,6-dimethylmorpholino moiety | Polo-like kinase 4 (PLK4) | Oncology | Identification of CFI-400945 as a potent, orally available clinical candidate. nih.gov |

| Small Molecule Modulators | Protein-Protein Interactions (PPIs) | Various (e.g., Cancer, Infectious Diseases) | Scaffolds are used to create orthosteric or allosteric inhibitors that disrupt disease-relevant protein interactions. researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Studies for Target Interaction Optimization

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and pharmacokinetic properties of lead compounds. In the development of PLK4 inhibitors, an initial lead series of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones was superseded by a bioisosteric 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one scaffold. nih.gov This modification, a result of extensive SAR studies, led to compounds with improved drug-like properties and potent anticancer activity in the nanomolar range. nih.gov The research confirmed the stereochemistry of the most potent isomer, highlighting the importance of precise three-dimensional structure for optimal target engagement. nih.gov

Further emphasizing the role of stereochemistry, research in the agrochemical field has demonstrated a clear SAR for the 2,6-dimethylmorpholine (B58159) scaffold. rhhz.net Studies on daphneolone (B1638094) analogs revealed that the configuration of the 2,6-dimethylmorpholine moiety has a significant impact on the fungicidal activities of the compounds. rhhz.netresearchgate.net Consistently, isomers containing the cis-2,6-dimethylmorpholine structure were found to be more biologically active than their trans-isomer counterparts. rhhz.net This preference for the cis configuration indicates that the specific spatial arrangement of the methyl groups is crucial for effective interaction with the biological target in fungi. rhhz.net

Applications in Agrochemical Research (e.g., Fungicidal Activity of Analogues)

The cis-2,6-dimethylmorpholine core is also a key component in the development of novel agrochemicals, particularly fungicides. rhhz.net In a study aimed at discovering new antifungal agents, a series of daphneolone analogs were synthesized where a phenyl group of the lead compound was replaced with the 2,6-dimethylmorpholine moiety. rhhz.netresearchgate.net

Bioassays of these synthesized compounds showed that several possessed good fungicidal activity against a panel of plant pathogenic fungi at a concentration of 50 mg/L. rhhz.net The preliminary SAR analysis consistently revealed that the fungicidal activity of the isomer with cis-2,6-dimethylmorpholine was superior to that of the trans-isomer. rhhz.netresearchgate.net This was particularly evident against fungi such as Valsa mali, Pythium aphanidermatum, Rhizoctonia solani, and Alternaria solani. rhhz.net

One of the most potent compounds identified was compound 7d, which features a 4-bromine-substituted phenyl group along with the cis-2,6-dimethylmorpholine moiety. rhhz.net This compound demonstrated a 90.7% inhibition rate against Valsa mali at 50 mg/L and an EC₅₀ value of 23.87 µmol/L, which was superior to the original lead compound. rhhz.netresearchgate.net

| Compound | Target Fungus | Inhibition Rate (@ 50 mg/L) | EC₅₀ (µmol/L) | Key Structural Features |

| 7d | Valsa mali | 90.7% | 23.87 | cis-2,6-dimethylmorpholine, 4-bromo-substituted phenyl group. rhhz.netresearchgate.net |

| 7c | Valsa mali | - | 35.45 | cis-2,6-dimethylmorpholine, 4-chloro-substituted phenyl group. rhhz.net |

| 8c | Valsa mali | - | 134.36 | trans-2,6-dimethylmorpholine, 4-chloro-substituted phenyl group. rhhz.net |

| 8d | Valsa mali | - | 47.93 | trans-2,6-dimethylmorpholine, 4-bromo-substituted phenyl group. rhhz.net |

Reaction Mechanisms and Mechanistic Studies Involving the Compound

Elucidation of Reaction Pathways for its Synthesis

The synthesis of the core moiety, cis-2,6-dimethylmorpholine (B33440), is primarily achieved through the acid-catalyzed cyclization of diisopropanolamine (B56660) (also known as 1,1'-iminobispropan-2-ol).

The established reaction pathway involves the following key steps:

Protonation: The reaction is initiated by the protonation of the hydroxyl groups of diisopropanolamine by a strong acid, typically sulfuric acid.

Dehydration and Cyclization: The protonated hydroxyl groups become good leaving groups (water). An intramolecular nucleophilic substitution (SN2) reaction occurs where the nitrogen atom attacks one of the secondary carbons, displacing a water molecule to form the morpholine (B109124) ring.

Isomer Formation: This cyclization process yields a mixture of cis- and trans-2,6-dimethylmorpholine isomers.

Research and patented processes have focused on maximizing the yield of the desired cis-isomer. The ratio of isomers is sensitive to reaction conditions such as temperature and the concentration of sulfuric acid. For instance, reacting diisopropanolamine with 2.0 to 3.0 moles of sulfuric acid per mole of the amine at temperatures around 180°C has been shown to produce 2,6-dimethylmorpholine (B58159) with a high proportion (up to 84%) of the cis-isomer.

The reaction can be summarized in the following table:

| Reactant | Reagent | Conditions | Products | Key Findings |

| Diisopropanolamine | Sulfuric Acid (H₂SO₄) | 150-190°C | cis-2,6-dimethylmorpholine and trans-2,6-dimethylmorpholine | The molar ratio of sulfuric acid to diisopropanolamine influences the cis:trans isomer ratio. |

Once the cis-2,6-dimethylmorpholine is synthesized and isolated, the final step to produce 2-(cis-2,6-dimethylmorpholino)propan-1-ol would logically involve the N-alkylation of the morpholine's secondary amine. A common and efficient method for this transformation is the reaction with a suitable three-carbon electrophile, such as propylene (B89431) oxide. In this proposed pathway, the nitrogen atom of the morpholine would act as a nucleophile, attacking one of the carbons of the epoxide ring (typically the less sterically hindered carbon), followed by protonation of the resulting alkoxide to yield the final propan-1-ol derivative. However, specific mechanistic studies detailing this subsequent step for this particular compound are not available in the reviewed literature.

Investigation of Stereoselective Reaction Mechanisms

A review of scientific literature indicates a lack of specific studies investigating the stereoselective reaction mechanisms involving this compound as a chiral auxiliary, ligand, or catalyst.

In principle, compounds of this structural class—chiral amino alcohols—are often explored for their potential in asymmetric synthesis. The presence of a stereochemically defined cis-2,6-dimethylmorpholine backbone and a chiral center in the propanol (B110389) side chain provides a chiral environment. Such molecules can be used to direct the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another. A reaction is considered stereoselective when it yields a predominance of one stereoisomer, which can arise from the formation of diastereomeric transition states with different energy levels.

While no specific examples for the title compound were found, related chiral auxiliaries are often employed in reactions such as asymmetric aldol (B89426) additions, alkylations, and reductions. The mechanism of stereoselection in such cases typically involves the formation of a rigid, chelated intermediate (e.g., a lithium or boron enolate) where the chiral auxiliary blocks one face of the reactive species, forcing the electrophile to attack from the less sterically hindered face.

Mechanistic Insights into its Role in Catalytic Cycles

There are no available mechanistic insights or detailed studies concerning the role of this compound in catalytic cycles within the surveyed scientific and patent literature. Its structure, containing both a basic nitrogen atom and a hydroxyl group, suggests potential applications in organocatalysis, for instance, in activating substrates through hydrogen bonding or by acting as a Brønsted base. However, without experimental studies, any proposed catalytic cycle would be purely speculative.

Future Research Directions and Potential Academic Impact

Innovations in Stereo- and Regioselective Synthesis of Substituted Morpholines

The development of novel synthetic routes to access structurally diverse and stereochemically pure morpholines is a cornerstone of advancing their application. While numerous methods exist for morpholine (B109124) synthesis, future innovations will likely focus on enhancing efficiency, atom economy, and control over stereochemistry.

Key Areas for Innovation:

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of unsaturated morpholine precursors has emerged as a powerful tool for creating chiral morpholines with high enantioselectivity. semanticscholar.orgrsc.orgnih.gov Future work could focus on developing novel catalysts that are more efficient, operate under milder conditions, and are tolerant of a wider range of functional groups. For instance, rhodium complexes with large bite angle bisphosphine ligands have shown quantitative yields and excellent enantioselectivities (up to 99% ee) for the synthesis of 2-substituted chiral morpholines. semanticscholar.orgrsc.orgnih.gov

Photocatalytic Methods: Visible-light photocatalysis offers a green and efficient approach to chemical transformations. nih.gov A recently developed photocatalytic, diastereoselective annulation strategy allows for the synthesis of morpholines from readily available starting materials, avoiding the need for prefunctionalized reagents. nih.gov Further research in this area could lead to more versatile and scalable syntheses of complex morpholine structures.

Tandem and One-Pot Reactions: Combining multiple reaction steps into a single pot improves efficiency and reduces waste. A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has been shown to be an effective method for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.orgubc.ca Expanding this concept to the synthesis of more complex substitution patterns, such as that found in 2-(Cis-2,6-dimethylmorpholino)propan-1-ol, is a promising avenue for future research.

Palladium-Catalyzed Carboamination: A key strategy for constructing cis-3,5-disubstituted morpholines involves a palladium-catalyzed carboamination reaction. nih.govnih.gov This method generates single stereoisomers in good yields from enantiomerically pure amino alcohols. nih.govnih.gov Further exploration of different palladium catalysts and reaction partners could expand the scope and utility of this reaction.

Table 1: Comparison of Modern Synthetic Strategies for Substituted Morpholines

| Method | Key Features | Advantages | Potential for this compound Synthesis |

| Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Rh-bisphosphine) on unsaturated precursors. semanticscholar.orgrsc.orgnih.gov | High enantioselectivity (up to 99% ee), quantitative yields. semanticscholar.orgrsc.orgnih.gov | Applicable for establishing the cis-2,6-dimethyl stereocenters. |

| Photocatalytic Annulation | Visible-light photocatalyst, Lewis acid, and Brønsted acid. nih.gov | Uses readily available starting materials, avoids prefunctionalization. nih.gov | A novel approach for constructing the core morpholine ring. |

| Tandem Hydroamination/ATH | One-pot hydroamination followed by asymmetric transfer hydrogenation. organic-chemistry.orgubc.ca | High efficiency, reduced workup steps. | Could be adapted for the stereoselective synthesis of the substituted propanol (B110389) side chain. |

| Pd-Catalyzed Carboamination | Intramolecular cyclization of an ethanolamine (B43304) derivative with an aryl or alkenyl bromide. nih.govnih.gov | Good yields, excellent stereocontrol for cis-disubstitution. nih.govnih.gov | A potential key step for the formation of the cis-2,6-dimethylmorpholine (B33440) ring. |

Expanding the Utility of this compound in Asymmetric Catalysis

Chiral morpholine derivatives have found applications as ligands and catalysts in a variety of asymmetric transformations. researchgate.net The structural features of this compound, specifically the presence of a chiral backbone and a hydroxyl group, make it an attractive candidate for development as a novel ligand in asymmetric catalysis.

Potential Catalytic Applications:

Asymmetric Addition of Organozinc Reagents: Chiral amino alcohols are well-known to catalyze the enantioselective addition of organozinc reagents to aldehydes. The propan-1-ol moiety in this compound could serve as a binding site for the zinc reagent, while the chiral morpholine backbone could induce facial selectivity at the aldehyde.

Catalytic Asymmetric Synthesis of Lactones and Pyrrolidinones: Chiral lactones and pyrrolidinones are important building blocks in medicinal chemistry. mdpi.com Future research could explore the use of metal complexes of this compound to catalyze the asymmetric synthesis of these valuable heterocycles from readily available starting materials like levulinic acid. mdpi.com

Advanced Structural and Computational Studies for Rational Design

A deeper understanding of the conformational preferences and electronic properties of this compound is crucial for its rational design as a ligand or catalyst. Advanced structural and computational studies can provide valuable insights that guide synthetic efforts and predict catalytic performance.

Research Methodologies:

Molecular Docking and Dynamics Simulations: Computational tools such as molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of this compound with metal centers and substrates. mdpi.com These studies can help to predict binding affinities, identify key intermolecular interactions, and rationalize the stereochemical outcomes of catalytic reactions.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the geometric and electronic properties of the molecule and its metal complexes. This information is valuable for understanding catalyst reactivity and stability.

X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its derivatives would provide definitive information about its solid-state conformation and stereochemistry. This experimental data is invaluable for validating and refining computational models.

Exploration in Emerging Areas of Chemical Science

The unique structural and electronic properties of substituted morpholines suggest that they may have applications beyond traditional organic synthesis and catalysis.

Materials Science: The morpholine moiety is known to influence the physicochemical properties of molecules, such as solubility and membrane permeability. mdpi.com This suggests that this compound could be incorporated into larger molecular architectures to create novel materials with tailored properties. For example, it could be used as a building block for the synthesis of chiral polymers or metal-organic frameworks (MOFs).

Supramolecular Chemistry: The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the morpholine oxygen and nitrogen) in this compound makes it an interesting candidate for studies in supramolecular chemistry. It has the potential to self-assemble into well-defined supramolecular structures or to act as a chiral host for the recognition of guest molecules.

Q & A

Q. What are the key considerations in synthesizing 2-(cis-2,6-dimethylmorpholino)propan-1-ol with high enantiomeric purity?

Synthesis of this compound requires careful stereochemical control due to the chiral centers in the morpholino and propanol groups. A common approach involves ring-opening reactions of epoxides with morpholine derivatives, followed by reduction or functionalization steps. For enantiomeric purity, asymmetric catalysis or chiral auxiliaries can be employed. Purification via preparative HPLC or column chromatography (using chiral stationary phases) is critical to isolate the desired stereoisomer . Yield optimization may involve adjusting reaction temperatures (e.g., 0–25°C) and solvent polarity to minimize racemization.

Q. What analytical techniques are recommended for confirming the stereochemistry and purity of this compound?

- NMR Spectroscopy : - and -NMR can resolve diastereotopic protons and confirm the morpholino ring’s cis-configuration (e.g., coupling constants for axial vs. equatorial methyl groups) .

- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, particularly for verifying the cis-2,6-dimethyl arrangement on the morpholino ring .

- Chiral HPLC : Using columns like Chiralpak® IA or IB ensures enantiomeric purity (>98%) by separating stereoisomers under isocratic conditions .

Q. How can researchers validate the stability of this compound under varying pH conditions?

Stability studies should involve incubating the compound in buffered solutions (pH 1–12) at 25°C and 40°C, followed by LC-MS analysis to detect degradation products (e.g., ring-opening or oxidation). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions. Evidence from structurally similar morpholino derivatives suggests susceptibility to acidic hydrolysis, necessitating pH-controlled formulations .

Advanced Research Questions

Q. How do thermodynamic properties influence the solubility and formulation of this compound in polar solvents?

The compound’s solubility can be modeled using local composition theories (e.g., Wilson or NRTL equations) to account for hydrogen bonding between the hydroxyl group and solvents like water or ethanol . Activity coefficients at infinite dilution () should be experimentally determined via gas-liquid chromatography. For formulations, co-solvency approaches (e.g., water-PEG mixtures) may enhance solubility while maintaining stability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The morpholino group’s electron-donating effects and steric hindrance (due to cis-2,6-dimethyl groups) influence reaction pathways. For example, in SN2 reactions, the bulky dimethyl substituents may slow kinetics, favoring alternative mechanisms like SN1 or neighboring-group participation. Computational studies (DFT) can map transition states and predict regioselectivity in derivatization reactions .

Q. How does the cis-2,6-dimethylmorpholino moiety modulate biological activity in receptor-binding assays?

The morpholino group’s conformation affects hydrogen-bonding and hydrophobic interactions with target proteins. Molecular docking simulations (e.g., AutoDock Vina) paired with mutagenesis studies can identify key binding residues. For instance, the cis-dimethyl arrangement may enhance binding affinity to G-protein-coupled receptors by reducing conformational flexibility .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Researchers should:

- Compare data across deuterated solvents (e.g., DO vs. CDCl).

- Use high-field instruments (≥500 MHz) to resolve overlapping signals.

- Cross-validate with mass spectrometry (HRMS) and independent syntheses .

Methodological Resources

- Stereochemical Analysis : Refer to the crystallographic data in for bond angles and torsional strain in the morpholino ring.

- Thermodynamic Modeling : Apply the NRTL equation () for activity coefficient calculations in solubility studies.

- Reaction Optimization : Use chiral GC-MS () to monitor enantiomeric excess during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.